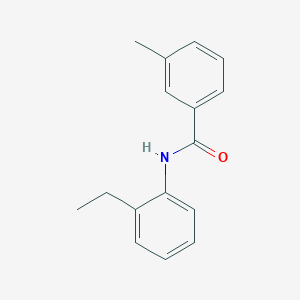

N-(2-ethylphenyl)-3-methylbenzamide

説明

BenchChem offers high-quality N-(2-ethylphenyl)-3-methylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-ethylphenyl)-3-methylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

N-(2-ethylphenyl)-3-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO/c1-3-13-8-4-5-10-15(13)17-16(18)14-9-6-7-12(2)11-14/h4-11H,3H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEYZHSHZWVRNAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C2=CC=CC(=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

1. Foundational & Exploratory

N-(2-ethylphenyl)-3-methylbenzamide: Physicochemical Profile and Research Applications

An In-Depth Technical Guide to N-(2-ethylphenyl)-3-methylbenzamide (CAS 303991-58-4)

CAS Registry Number: 303991-58-4 PubChem CID: 723558 Molecular Formula: C₁₆H₁₇NO Molecular Weight: 239.31 g/mol

Executive Summary

N-(2-ethylphenyl)-3-methylbenzamide is a lipophilic organic amide belonging to the benzanilide class. Structurally, it is characterized by a 3-methylbenzoyl moiety coupled to a 2-ethylaniline core. While not a marketed pharmaceutical drug, this compound represents a critical chemical probe and privileged scaffold in drug discovery and agrochemical research.

Its structural congeners—such as DEET (N,N-diethyl-3-methylbenzamide) and various carboxamide fungicides —suggest potential utility in insect repellency and succinate dehydrogenase inhibition (SDHI). In medicinal chemistry, the benzanilide core is a validated template for Histone Deacetylase (HDAC) inhibitors and Transient Receptor Potential (TRP) channel modulators .

This guide provides a comprehensive technical analysis of CAS 303991-58-4, detailing its synthesis, physicochemical properties, and experimental handling for biological screening.

Physicochemical Characterization

Understanding the physicochemical behavior of N-(2-ethylphenyl)-3-methylbenzamide is prerequisite for successful assay development. The compound exhibits significant lipophilicity due to the presence of non-polar alkyl substituents (ethyl and methyl) on the biphenyl amide core.

Table 1: Key Physicochemical Properties

| Property | Value | Technical Implication |

| Molecular Weight | 239.31 g/mol | Suitable for CNS penetration and oral bioavailability (Lipinski compliant). |

| Predicted LogP | 4.3 ± 0.4 | High Lipophilicity. Requires DMSO for stock solutions; risk of non-specific binding in aqueous assays. |

| H-Bond Donors | 1 (Amide NH) | Critical for binding site interactions (e.g., hinge regions of kinases or active sites of hydrolases). |

| H-Bond Acceptors | 1 (Amide Carbonyl) | Acts as a hydrogen bond acceptor in protein-ligand complexes. |

| Rotatable Bonds | 3 | Limited conformational flexibility, suggesting a relatively rigid bioactive conformation. |

| Topological Polar Surface Area (TPSA) | 29.1 Ų | Indicates high membrane permeability; likely blood-brain barrier (BBB) permeant. |

| Solubility (Predicted) | Water: < 0.1 mg/mLDMSO: > 20 mg/mLEthanol: > 10 mg/mL | Protocol Note: Do not attempt direct aqueous dissolution. Predissolve in DMSO. |

Synthesis and Manufacturing

The synthesis of N-(2-ethylphenyl)-3-methylbenzamide follows a standard nucleophilic acyl substitution pathway. The reaction between 3-methylbenzoyl chloride and 2-ethylaniline is highly efficient, typically yielding >85% product.

Reaction Mechanism

The nitrogen atom of the 2-ethylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 3-methylbenzoyl chloride. A base (triethylamine or pyridine) is required to neutralize the liberated hydrochloric acid (HCl) and drive the equilibrium forward.

Synthesis Workflow (DOT Visualization)

Figure 1: Synthetic pathway for N-(2-ethylphenyl)-3-methylbenzamide via Schotten-Baumann conditions.

Detailed Bench Protocol

-

Preparation: In a round-bottom flask, dissolve 2-ethylaniline (1.0 equiv) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Base Addition: Add Triethylamine (Et₃N) (1.2 equiv) and cool the mixture to 0°C using an ice bath.

-

Acylation: Dropwise add 3-methylbenzoyl chloride (1.05 equiv) dissolved in a minimal amount of solvent. Maintain temperature < 5°C to prevent side reactions.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 4:1).

-

Workup (Self-Validating Step):

-

Wash reaction mixture with 1M HCl (removes unreacted aniline).

-

Wash with Saturated NaHCO₃ (removes unreacted acid chloride/acid).

-

Wash with Brine , dry over MgSO₄, and concentrate in vacuo.

-

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).

Biological Applications & Research Potential

While specific high-throughput screening data for this exact CAS is proprietary in many databases, its structure places it firmly within biologically active chemical space.

Structure-Activity Relationship (SAR) Context

-

Agrochemical Domain (Insect Repellency): The compound is a structural analog of DEET (N,N-diethyl-3-methylbenzamide). The primary difference is the substitution of the diethylamine group with a bulky 2-ethylaniline. Research suggests that increasing hydrophobicity in the amide region of toluamides can alter volatility and receptor binding profiles in insect olfactory receptors (Ors).

-

Medicinal Chemistry (HDAC & Ion Channels):

-

HDAC Inhibition: Benzanilides are classic "cap groups" for Histone Deacetylase inhibitors. When linked to a zinc-binding group (ZBG) via a linker, this scaffold provides the necessary hydrophobic interaction at the rim of the HDAC catalytic tunnel [1].

-

Antimicrobial Activity: Ortho-substituted benzanilides have demonstrated efficacy against Bacillus spp. and E. coli by disrupting bacterial cell membranes or inhibiting specific synthases [2].

-

Biological Mechanism Map

Figure 2: Potential biological targets based on benzanilide scaffold pharmacology.

Experimental Handling & Safety

Solubilization Protocol for Bioassays

Due to its high LogP (4.3), improper solubilization will lead to compound precipitation and false negatives in biological assays.

-

Stock Solution: Dissolve solid compound in 100% DMSO to a concentration of 10 mM . Vortex for 30 seconds. Visual inspection must confirm clarity.

-

Intermediate Dilution: Dilute stock 1:10 in culture media or buffer only immediately prior to use.

-

Solvent Tolerance: Ensure final DMSO concentration in cell-based assays is < 0.5% (v/v) to avoid solvent toxicity.

Safety Data (GHS Classification)

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling: Use nitrile gloves and chemical safety goggles. Perform synthesis in a fume hood.

References

-

PubChem. N-(2-ethylphenyl)-3-methylbenzamide (CID 723558). National Library of Medicine.[1] Available at: [Link]

-

Mellini, P. et al. (2020). Characterization of Conformationally Constrained Benzanilide Scaffolds for Potent and Selective HDAC8 Targeting. Journal of Medicinal Chemistry. Available at: [Link][2]

-

ResearchGate. Synthesis, characterization and evaluation of biological activities of benzanilide derivatives. Available at: [Link]

-

Royal Society of Chemistry. A diversity-oriented synthesis of bioactive benzanilides via a regioselective C(sp2)–H hydroxylation strategy. Chemical Science. Available at: [Link]

Sources

2.[1][2] Methodological & Application

Synthesis protocol for N-(2-ethylphenyl)-3-methylbenzamide

Technical Application Note: High-Efficiency Synthesis of N-(2-ethylphenyl)-3-methylbenzamide

Abstract & Scope

This protocol details the synthesis of N-(2-ethylphenyl)-3-methylbenzamide (PubChem CID: 723558), a structural analog often utilized in fragment-based drug discovery (FBDD) libraries and kinase inhibitor scaffolds.[1] The presence of the ortho-ethyl group on the aniline ring introduces specific steric constraints that differentiate this synthesis from standard benzanilide formation.

This guide prioritizes the Acyl Chloride Method for its kinetic superiority in overcoming steric hindrance at the nucleophilic nitrogen, ensuring high yields (>85%) and simplified purification. An alternative HATU-Mediated Protocol is provided for high-throughput screening (HTS) applications where acid chlorides are unstable or unavailable.[1]

Chemical Identity & Retrosynthesis

| Property | Component A (Nucleophile) | Component B (Electrophile) | Target Product |

| Name | 2-Ethylaniline | 3-Methylbenzoyl chloride | N-(2-ethylphenyl)-3-methylbenzamide |

| CAS | 578-54-1 | 1711-06-4 | 303991-58-4 |

| MW | 121.18 g/mol | 154.59 g/mol | 239.31 g/mol |

| State | Liquid (Amber) | Liquid/Low-melt Solid | Solid (Off-white/White) |

| Role | Sterically hindered amine | Activated Acylating Agent | Amide Scaffold |

Retrosynthetic Logic: The target bond is the amide linkage.[1][2] Disconnection reveals an ortho-substituted aniline and a meta-substituted benzoic acid derivative.[1] The ortho-ethyl group exerts a steric blockade and a slight inductive effect (+I), making the amine nucleophilic but sterically encumbered.[1] Therefore, a highly electrophilic coupling partner (Acid Chloride) is preferred over standard carbodiimide couplings to drive the reaction to completion.

Experimental Workflow Visualization

Caption: Step-by-step workflow for the acid-chloride mediated synthesis, highlighting the critical biphasic wash cycle for impurity removal.

Protocol A: Acid Chloride Activation (Primary Method)

Recommended for scale-up (100 mg to 50 g).[1]

Materials

-

Substrate: 2-Ethylaniline (1.0 equiv)[1]

-

Reagent: 3-Methylbenzoyl chloride (1.1 equiv)[1]

-

Base: Triethylamine (TEA) (1.5 equiv) - Acts as an HCl scavenger.[1]

-

Catalyst: DMAP (0.05 equiv) - Optional, accelerates reaction if sterics are severe.[1]

Step-by-Step Procedure

-

Preparation: Flame-dry a round-bottom flask (RBF) and purge with Nitrogen (

). Add 2-ethylaniline (10 mmol, 1.21 g) and DCM (30 mL). -

Base Addition: Add Triethylamine (15 mmol, 2.1 mL) to the solution. Cool the mixture to 0°C using an ice bath.

-

Electrophile Addition: Dissolve 3-methylbenzoyl chloride (11 mmol, 1.70 g) in a minimal amount of DCM (5 mL). Add this solution dropwise to the amine mixture over 15 minutes.

-

Reaction: Remove the ice bath and allow the reaction to stir at Room Temperature (RT) for 3–4 hours.

-

Process Control: Monitor by TLC (Eluent: 20% EtOAc in Hexanes). The aniline spot (

) should disappear.[1]

-

-

Workup (The "Self-Validating" Step):

-

Dilute with DCM (50 mL).

-

Wash 1 (Acidic): Wash with 1M HCl (2 x 30 mL).[1] Purpose: Protonates and removes unreacted 2-ethylaniline into the aqueous layer.[1]

-

Wash 2 (Basic): Wash with Saturated NaHCO₃ (2 x 30 mL).[1] Purpose: Hydrolyzes excess benzoyl chloride to benzoic acid and removes it as the water-soluble carboxylate salt.[1]

-

Wash 3 (Neutral): Wash with Brine (30 mL).

-

-

Isolation: Dry the organic layer over anhydrous

, filter, and concentrate in vacuo to yield an off-white solid.[1] -

Purification: Recrystallize from hot Ethanol/Water (9:1) if necessary.

Protocol B: HATU-Mediated Coupling (Alternative)

Recommended for library synthesis or if acid chloride is unavailable.[1]

Materials

-

3-Methylbenzoic acid (1.0 equiv)[1]

-

2-Ethylaniline (1.0 equiv)[1]

-

HATU (1.2 equiv)[1]

-

DIPEA (Diisopropylethylamine) (3.0 equiv)[1]

Procedure

-

Dissolve 3-methylbenzoic acid in DMF (0.2 M concentration).

-

Add DIPEA and stir for 5 minutes.

-

Add HATU and stir for 10 minutes to form the activated ester (O-At ester).

-

Add 2-ethylaniline .

-

Stir at 50°C for 6 hours. Note: Heat is required here due to the steric hindrance of the 2-ethyl group, which slows down the attack on the bulky HATU intermediate.[1]

-

Workup: Dilute with EtOAc, wash with 10% LiCl (to remove DMF), followed by standard Acid/Base washes as in Protocol A.

Analytical Characterization Criteria

| Technique | Expected Signal | Structural Assignment |

| 1H NMR (CDCl3) | NH Amide proton (deshielded).[1] | |

| Ethyl group on aniline ring.[1] | ||

| Methyl group on benzoyl ring.[1] | ||

| LC-MS | [M+H]+ = 240.15 | Confirms Molecular Weight.[1] |

| IR | 1640 - 1660 | C=O[1] Stretch (Amide I band). |

Troubleshooting & Critical Parameters

Issue: Low Yield / Incomplete Conversion

-

Cause: The ortho-ethyl group creates a "picket fence" effect, shielding the nitrogen.[1]

-

Solution: In Protocol A, add DMAP (10 mol%) as a nucleophilic catalyst. DMAP attacks the acid chloride to form a highly reactive N-acylpyridinium intermediate, which is less sensitive to the amine's steric bulk.[1]

Issue: Sticky/Oily Product

-

Cause: Trapped solvent or impurities (often TEA salts).

-

Solution: Triturate the crude oil with cold Hexanes or Pentane .[1] The product should precipitate as a solid while impurities remain dissolved.[1]

References

-

PubChem. N-(2-ethylphenyl)-3-methylbenzamide (CID 723558).[1][5] National Library of Medicine.[1] Link

-

Organic Syntheses. Benzanilide (General Schotten-Baumann Protocol).[1] Org.[1][3][6][7][8] Synth. 1927, 7,[1] 6. Link

-

Montalbetti, C. A., & Falque, V. Amide bond formation and peptide coupling.[1][2] Tetrahedron, 2005, 61(46), 10827-10852.[1] (Review of coupling agents). Link[1]

-

Valeur, E., & Bradley, M. Amide bond formation: beyond the myth of coupling reagents.[1] Chemical Society Reviews, 2009, 38(2), 606-631.[1] Link

Sources

- 1. prepchem.com [prepchem.com]

- 2. hepatochem.com [hepatochem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. rsc.org [rsc.org]

- 5. N-(2-ethylphenyl)-3-methylbenzamide | C16H17NO | CID 723558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Benzanilide synthesis | PPTX [slideshare.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

3.[1][2][3][4][5][6] Troubleshooting & Optimization

Technical Support: Optimization of N-(2-ethylphenyl)-3-methylbenzamide Synthesis

Ticket ID: #AMIDE-OPT-882 Subject: Low yield in sterically hindered amide coupling (2-ethylaniline substrate) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Root Cause Analysis

The Issue: Users frequently report low yields (<40%) and incomplete conversion when synthesizing N-(2-ethylphenyl)-3-methylbenzamide using standard Schotten-Baumann conditions (biphasic aqueous base) or standard DCC/EDC coupling.

The Root Cause: Steric Desensitization The primary bottleneck is the 2-ethyl group on the aniline ring. Unlike a methyl group, the ethyl group possesses significant conformational freedom, creating a "gating" effect that sterically shields the nucleophilic nitrogen.

-

Electronic Factor: The aniline nitrogen is moderately electron-rich, but the steric bulk prevents effective orbital overlap with the carbonyl carbon of the 3-methylbenzoyl derivative.

-

Competitive Hydrolysis: If using acid chlorides, the rate of hydrolysis (reaction with moisture) often exceeds the rate of aminolysis (reaction with the hindered amine), leading to the recovery of 3-methylbenzoic acid rather than the product.

Strategic Protocol Optimization

To improve yield from <40% to >85%, we recommend switching from standard carbodiimide couplings to one of the following two high-force protocols.

Comparison of Recommended Methods

| Feature | Method A: T3P® Coupling (Recommended for Lab Scale) | Method B: Acid Chloride + DMAP (Recommended for Scale-Up) |

| Mechanism | Propylphosphonic anhydride activation | Nucleophilic Catalysis (Acylpyridinium) |

| Key Advantage | Extremely low epimerization; water-soluble byproducts | Lowest raw material cost; rapid kinetics |

| Steric Tolerance | High (Forces coupling via cyclic transition state) | Medium-High (Requires heat & catalyst) |

| Moisture Sensitivity | Moderate | High (Strictly anhydrous required) |

| Workup | Simple aqueous wash | Requires careful quenching |

Protocol A: The T3P® Method (High Reliability)

Propylphosphonic anhydride (T3P) is superior for sterically hindered anilines because it acts as a kinetic scavenger for water and forms a highly reactive mixed anhydride.

Reagents:

-

3-methylbenzoic acid (1.0 equiv)

-

2-ethylaniline (1.1 equiv)

-

T3P (50% w/w in EtOAc/DMF) (1.5 – 2.0 equiv)

-

Base: Pyridine or DIPEA (3.0 equiv)

-

Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Green alternative)

Step-by-Step Workflow:

-

Dissolution: Dissolve 3-methylbenzoic acid and 2-ethylaniline in EtOAc (5–10 volumes).

-

Base Addition: Add Pyridine (3.0 equiv) at 0°C.

-

Activation: Dropwise add T3P solution. Note: Exothermic.

-

Reaction: Allow to warm to Room Temperature (RT).

-

Critical Step: If TLC shows <50% conversion after 1 hour, heat to 60°C . The steric bulk of the ethyl group often requires thermal energy to overcome the rotational barrier.

-

-

Workup: Wash with water, then 1M HCl (to remove excess aniline/pyridine), then sat. NaHCO₃ (to remove unreacted acid).

-

Yield Expectation: 85–95%.

Protocol B: The Activated Acid Chloride Method

If T3P is unavailable, you must use DMAP (4-Dimethylaminopyridine) as a nucleophilic catalyst. Standard pyridine alone is insufficient for this specific steric hindrance.

Reagents:

-

3-methylbenzoyl chloride (1.2 equiv)

-

2-ethylaniline (1.0 equiv)

-

Catalyst: DMAP (0.1 – 0.2 equiv) — Essential

-

Base: Triethylamine (TEA) (2.0 equiv)

-

Solvent: Anhydrous DCM or Toluene

Step-by-Step Workflow:

-

Preparation: Dissolve 2-ethylaniline, TEA, and DMAP in anhydrous DCM under Nitrogen/Argon.

-

Addition: Add 3-methylbenzoyl chloride dropwise at 0°C.

-

Catalysis: The DMAP attacks the acid chloride to form a highly electrophilic N-acylpyridinium salt. This intermediate is much more reactive toward the hindered aniline than the acid chloride itself.

-

Reflux: If using Toluene, reflux for 4–6 hours. If using DCM, stir at reflux (40°C) overnight.

-

Quench: Quench with a small amount of dimethylaminopropylamine (to scavenge excess acid chloride) before aqueous workup.

Visualizing the Mechanism & Troubleshooting

Mechanism of Action (DMAP Catalysis)

The following diagram illustrates why DMAP is strictly required for Method B. It acts as an "acyl transfer shuttle," bypassing the steric barrier.

Figure 1: Catalytic cycle showing DMAP activating the carbonyl species to overcome the steric hindrance of the 2-ethylaniline.

Troubleshooting Decision Tree

Use this logic flow to diagnose low yields in your current experiments.

Figure 2: Diagnostic flowchart for isolating the cause of failure in hindered amide synthesis.

Frequently Asked Questions (FAQ)

Q1: Why can't I just use EDC/HOBt? A: EDC/HOBt is excellent for peptides but often lacks the "driving force" for sterically hindered anilines. The active ester formed is often not electrophilic enough to be attacked by the shielded nitrogen of 2-ethylaniline before it decomposes. T3P or Acid Chlorides are kinetically superior here.

Q2: The product is an oil that won't crystallize. How do I purify it? A: This molecule has a low melting point due to the ethyl group disrupting crystal packing.

-

Fix: Evaporate the solvent completely, then triturate (grind) the oil with cold Hexanes or Pentane . If it remains an oil, dissolve in a minimum amount of diethyl ether and cool to -20°C to induce precipitation.

-

Flash Chromatography: Elute with 10% EtOAc in Hexanes. The product is less polar than the starting amine.

Q3: Can I use water as a solvent (Green Chemistry)? A: Generally, no for this specific substrate. While "surfactant-mediated synthesis in water" exists, the hydrophobicity of 2-ethylaniline causes it to aggregate, further reducing reactivity. Use 2-MeTHF or Ethyl Acetate as greener organic alternatives.

References

-

Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. (Specific reference for T3P efficiency).

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

-

Wissmann, H., & Kleiner, H. J. (1980). New peptide synthesis with propanephosphonic acid anhydride. Angewandte Chemie International Edition, 19(2), 133-134.

4. Validation & Comparative

Technical Guide: 1H NMR Structural Elucidation of N-(2-ethylphenyl)-3-methylbenzamide

Executive Summary

Product Focus: N-(2-ethylphenyl)-3-methylbenzamide (CAS: 303991-58-4) Application: Pharmacophore verification in drug discovery (Benzamide scaffolds). Primary Challenge: Distinguishing positional regioisomers (ortho/meta/para substitution) which exhibit identical mass spectra (LC-MS) but distinct biological activities.

This guide provides a definitive protocol for the structural validation of N-(2-ethylphenyl)-3-methylbenzamide using Proton Nuclear Magnetic Resonance (

Part 1: Chemical Context & Synthesis Logic[1][2]

To understand the NMR spectrum, one must understand the molecular assembly. This molecule is typically synthesized via a Schotten-Baumann reaction or amide coupling between 3-methylbenzoyl chloride and 2-ethylaniline .

Synthesis Workflow & Impurity Profile

The following diagram outlines the critical path from raw materials to the purified analyte, highlighting potential impurities that NMR must detect (e.g., residual aniline or hydrolyzed acid).

Caption: Figure 1. Synthesis and Quality Control workflow. NMR is the final gatekeeper to ensure no residual 2-ethylaniline (amine protons ~3.5 ppm) or 3-methylbenzoic acid (broad COOH >10 ppm) remains.

Part 2: Detailed 1H NMR Analysis

Experimental Parameters

-

Frequency: 400 MHz or higher (recommended for aromatic resolution).

-

Solvent: DMSO-d

is preferred over CDCl-

Reasoning: Amide protons (-NH) are often broad and indistinguishable in Chloroform due to quadrupole broadening and exchange. DMSO-d

forms strong hydrogen bonds with the amide NH, sharpening the peak and shifting it downfield (~9.5-10.0 ppm), making it a reliable structural probe.

-

-

Concentration: 5-10 mg in 0.6 mL solvent.

Predicted Spectral Assignment (DMSO-d )

The molecule contains 17 protons in chemically distinct environments.

| Region | Shift ( | Multiplicity | Integral | Assignment | Structural Logic |

| Amide | 9.80 - 10.0 | Singlet (s) | 1H | -NH- | Highly deshielded by carbonyl anisotropy and H-bonding. |

| Aromatic | 7.70 - 7.80 | Multiplet (m) | 2H | H-2', H-6' (Acid Ring) | Ortho to carbonyl; deshielded. |

| Aromatic | 7.30 - 7.50 | Multiplet (m) | 4H | H-4', H-5' (Acid) + H-3, H-6 (Amine) | Overlapping meta/para protons and amine ring protons. |

| Aromatic | 7.10 - 7.25 | Multiplet (m) | 2H | H-4, H-5 (Amine Ring) | Remaining aromatic protons on the ethyl-substituted ring. |

| Aliphatic | 2.65 | Quartet ( | 2H | -CH | Benzylic methylene. Coupled to methyl triplet. |

| Aliphatic | 2.40 | Singlet (s) | 3H | -CH | Benzylic methyl on the acid ring. Singlet (no neighbors). |

| Aliphatic | 1.15 | Triplet ( | 3H | -CH | Terminal methyl. Coupled to methylene quartet. |

Critical Diagnostic Features

-

The "Ortho" Effect: The ethyl group at the ortho position of the amine ring (Position 2) creates steric bulk. This often restricts rotation around the N-Aryl bond. In DMSO, this may cause the NH peak to appear sharper and further downfield compared to the para-ethyl isomer due to a "locked" conformation favoring Hydrogen bonding.

-

Coupling Constants (

values):-

The Ethyl group must show a clear Quartet-Triplet system (

Hz). If you see a singlet or complex multiplet here, the alkyl chain is branched or incorrect. -

The 3-Methyl group appears as a Singlet . If it appears as a doublet, the methyl is likely in the ortho position (coupling to one neighbor) rather than meta.

-

Part 3: Comparative Analysis (The Alternatives)

In drug development, you are often choosing between isomers to optimize potency. The table below compares the Product against its most common "impostor," the para-ethyl isomer.

Comparison: Product vs. Regioisomer (N-(4-ethylphenyl)-3-methylbenzamide)

| Feature | Product (2-Ethyl isomer) | Alternative (4-Ethyl isomer) | Differentiation Logic |

| Ethyl -CH | Quartet at ~2.65 ppm | Quartet at ~2.60 ppm | Subtle difference; not definitive alone. |

| Amine Ring Aromatic System | ABCD System: Complex multiplet (4 distinct environments due to asymmetry). | AA'BB' System: Symmetric "roofed" doublets (2 distinct environments). | DEFINITIVE. The 4-ethyl isomer has a plane of symmetry, simplifying the aromatic region significantly. |

| Amide -NH- Shift | Deshielded (>9.8 ppm) due to ortho-twist/H-bond. | Slightly shielded (<9.8 ppm) relative to ortho. | Ortho substituents often lock the amide conformation. |

Comparison: 1H NMR vs. HPLC-MS

Why use NMR when Mass Spec is faster?

-

HPLC-MS: Both isomers have the exact same Mass (

). MS/MS fragmentation patterns are nearly identical for positional isomers of alkyl benzenes. -

1H NMR: Unequivocally distinguishes the substitution pattern (Ortho vs Para) based on symmetry and spin-spin coupling .

Decision Logic for Isomer Identification

The following decision tree illustrates how a scientist validates the specific structure.

Caption: Figure 2. Logic tree for distinguishing the target 2-ethyl isomer from the 4-ethyl impurity.

Part 4: Experimental Protocol

Sample Preparation

-

Weighing: Accurately weigh 5.0 – 10.0 mg of the solid benzamide into a clean vial.

-

Solvent Addition: Add 600

L of DMSO-d-

Note: Ensure the solvent contains TMS (Tetramethylsilane) if internal referencing is required, though DMSO residual peak (2.50 ppm) is a standard secondary reference.

-

-

Mixing: Sonicate for 30 seconds to ensure complete dissolution. Benzamides can be crystalline and slow to dissolve.

-

Transfer: Filter through a cotton plug into a precision 5mm NMR tube to remove any insoluble particulates that cause magnetic field inhomogeneity.

Acquisition Parameters (Standard 400 MHz)

-

Pulse Sequence: zg30 (Standard 30° pulse).

-

Scans (NS): 16 or 32 (Sufficient for >5mg sample).

-

Relaxation Delay (D1): 1.0 second (Standard) or 5.0 seconds (if quantitative integration is needed).

-

Spectral Width: 12 to -2 ppm (To capture the downfield Amide and upfield Methyl).

Data Processing

-

Phasing: Apply automatic phasing, followed by manual correction if the baseline around the Amide peak is distorted.

-

Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial).

-

Referencing: Calibrate the DMSO quintet to 2.50 ppm .

-

Integration:

-

Normalize the Methyl Singlet (Acid ring) to 3.00 .

-

Verify the Ethyl Triplet integrates to 3.00 and Quartet to 2.00 .

-

Verify the Aromatic region integrates to 8.00 total.

-

References

-

PubChem. N-(2-ethylphenyl)-3-methylbenzamide (Compound). National Library of Medicine. Available at: [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Standard text for NMR interpretation principles).

- Reich, H. J.Structure Determination Using NMR. University of Wisconsin-Madison. (Authoritative resource for chemical shift prediction).

Sources

Safety Operating Guide

Proper Disposal Procedures for N-(2-ethylphenyl)-3-methylbenzamide

Executive Summary

N-(2-ethylphenyl)-3-methylbenzamide (CAS: 303991-58-4) is a specialized organic amide often used as a research intermediate or library compound in drug discovery.[1][2] Due to limited long-term toxicological data, this substance must be handled under the Precautionary Principle , assuming potential irritant and aquatic toxicity properties similar to its structural analogs (e.g., N-arylbenzamides).[2]

Core Directive: The only acceptable disposal method for the pure substance and concentrated solutions is high-temperature incineration via a licensed hazardous waste contractor.[2] Under no circumstances should this compound be discharged into municipal wastewater systems or disposed of in regular trash.[2]

Chemical Identification & Hazard Profile

Accurate identification is the first step in compliant disposal.[2] Ensure all waste containers are labeled with the following data.

| Parameter | Detail |

| Chemical Name | N-(2-ethylphenyl)-3-methylbenzamide |

| CAS Number | 303991-58-4 |

| Molecular Formula | C₁₆H₁₇NO |

| Molecular Weight | 239.31 g/mol |

| Physical State | Solid (Crystalline powder) |

| Solubility | Low in water; Soluble in DMSO, Methanol, Dichloromethane |

| Waste Code (RCRA) | Not specifically listed (P or U list); characterize as D001 (Ignitable) if in solvent, or generic organic waste.[1] |

GHS Hazard Classification (Assumed based on SAR)

Note: While specific LD50 data may be sparse, structural analogs suggest the following hazards:

-

H335: May cause respiratory irritation.[2]

-

H412: Harmful to aquatic life with long-lasting effects.[2][4]

Step-by-Step Disposal Protocols

A. Solid Waste (Pure Substance & Contaminated Debris)

Scope: Expired pure chemical, weighing boats, contaminated gloves, and paper towels.[2]

-

Segregation: Do not mix with oxidizers or strong acids.[2]

-

Packaging: Place solid waste in a chemically compatible container (e.g., HDPE wide-mouth jar or double-bagged in 6-mil polyethylene bags).

-

Labeling: Affix a hazardous waste label.

-

Storage: Store in a satellite accumulation area (SAA) until pickup.

-

Final Disposal: Transfer to a licensed facility for incineration .[2]

B. Liquid Waste (Reaction Mixtures & Mother Liquors)

Scope: Solutions in organic solvents (DMSO, DCM, Methanol).[2]

-

Characterization: Determine the primary solvent.[2]

-

Collection: Pour into the appropriate waste carboy (e.g., "Organic Waste - Halogenated" or "Organic Waste - Non-Halogenated").

-

Rinsing: Triple-rinse the original reaction vessel with a compatible solvent. Add rinsate to the waste carboy.[2]

-

Closure: Ensure caps are tight-fitting and vented if pressure buildup is a risk (though unlikely for this amide).[2]

-

Final Disposal: Fuel blending or incineration.[2]

C. Empty Container Management

Regulatory Standard: EPA 40 CFR 261.7 (RCRA Empty).[2]

-

Triple Rinse: Rinse the empty bottle three times with a solvent capable of dissolving the residue (e.g., acetone or ethanol).[2]

-

Rinsate Disposal: Treat the rinsate as Liquid Waste (see Section B).[2]

-

Defacing: Cross out the original label or remove it entirely.[2]

-

Disposal: The triple-rinsed container can be recycled or discarded in regular trash, depending on local institutional policy.[2]

Decision Logic & Workflows

Disposal Decision Tree

This diagram guides the researcher through the correct waste stream selection to ensure compliance and safety.[2]

Figure 1: Waste stream segregation logic for N-(2-ethylphenyl)-3-methylbenzamide.

Emergency Spill Response

Immediate Action Required: Evacuate the immediate area if dust is airborne.[2] Don appropriate PPE (Nitrile gloves, lab coat, safety goggles, and N95 dust mask if powder is loose).[2]

Spill Cleanup Workflow

Figure 2: Operational workflow for containing and cleaning spills in a laboratory setting.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 723558, N-(2-ethylphenyl)-3-methylbenzamide. Retrieved from [Link]

-

U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

Sources

Personal protective equipment for handling N-(2-ethylphenyl)-3-methylbenzamide

Topic: Audience: Researchers, scientists, and drug development professionals.

Executive Summary: Operational Safety Profile

N-(2-ethylphenyl)-3-methylbenzamide (CAS: 303991-58-4) is a substituted benzamide derivative frequently utilized as a chemical intermediate in drug discovery and, structurally, as an analog to known insect repellents (e.g., DEET) and TRP channel modulators.

Critical Safety Notice: As a research chemical with limited specific toxicological data, this compound must be handled under the Precautionary Principle . It should be treated as a potential irritant (Skin/Eye/Respiratory) and a suspected bioactive agent capable of penetrating dermal barriers due to its lipophilicity (LogP ~3.4).

Immediate Action Required:

-

Engineering Control: All open handling of the solid powder must occur inside a certified Chemical Fume Hood.

-

Minimum PPE: Nitrile gloves (0.11 mm), chemical safety goggles, and a lab coat.

-

Form: Solid (Crystalline Powder).

Chemical Identity & Physical Properties

Understanding the physicochemical nature of the compound dictates the PPE strategy. Its lipophilicity suggests it can cross biological membranes, necessitating strict dermal protection.

| Property | Specification | Operational Implication |

| Chemical Name | N-(2-ethylphenyl)-3-methylbenzamide | -- |

| CAS Number | 303991-58-4 | Use for waste labeling and inventory.[1] |

| Molecular Weight | 239.31 g/mol | Heavy enough to settle, but dust is a risk. |

| Physical State | Solid (Powder) | Inhalation of dust is the primary exposure vector. |

| Solubility | DMSO, Ethanol, Methanol | Risk: Solubilized form penetrates skin faster than solid. |

| LogP | ~3.4 (Lipophilic) | High potential for dermal absorption. |

| Predicted Hazards | H315, H319, H335 | Irritating to eyes, skin, and respiratory system. |

Risk Assessment & Hazard Identification

Since specific LD50 data is often unpublished for this specific isomer, we derive the safety profile from structural analogs (e.g., N,N-Diethyl-3-methylbenzamide and substituted phenylbenzamides).

-

Inhalation Hazard (High): As a powder, the generation of airborne particulates is the highest risk during weighing and transfer. Irritation of the mucous membranes is the primary concern.

-

Dermal Hazard (Moderate-High): Substituted benzamides can cause contact dermatitis. The lipophilic nature means it can carry into the bloodstream if dissolved in organic solvents (DMSO).

-

Ocular Hazard (Moderate): Mechanical irritation from dust and chemical irritation from contact.

Personal Protective Equipment (PPE) Strategy

This protocol uses a Barrier-Redundancy approach. Do not rely on a single layer of protection.

A. Respiratory Protection (Primary Barrier: Engineering Controls)

-

Standard Operation: No personal respirator is required IF handling occurs within a functioning Chemical Fume Hood (Face velocity: 0.3–0.5 m/s).

-

Spill/Outside Hood: If a spill occurs outside containment, use a Half-face respirator with P100 (HEPA) cartridges or an N95 disposable respirator (fit-tested).

B. Dermal Protection (Gloves)

-

Material: Nitrile Rubber. Latex is NOT recommended due to poor organic solvent resistance if the compound is in solution.

-

Thickness: Minimum 0.11 mm (4 mil) for solid handling.

-

Double Gloving Protocol: Required when handling solutions (e.g., 10mM in DMSO).

-

Inner Layer: Nitrile (examination grade).

-

Outer Layer: Nitrile (long cuff) or Laminate (Silver Shield) for prolonged immersion risk.

-

-

Change Frequency: Immediately upon splash contact; every 2 hours during continuous use.

C. Eye & Face Protection

-

Standard: Chemical Splash Goggles (ANSI Z87.1 or EN 166). Safety glasses are insufficient for fine powders that can drift around lenses.

-

High Quantity (>5g): Add a Face Shield over goggles to protect the neck and face from dust accumulation.

Operational Logistics: Handling & Workflow

Workflow Visualization: PPE Decision Logic

The following diagram illustrates the decision process for selecting PPE based on the state of the chemical.

Caption: Decision matrix for selecting appropriate PPE based on physical state and engineering control availability.

Step-by-Step Handling Protocol

-

Preparation:

-

Clear fume hood of clutter.

-

Place a disposable absorbent pad (benchkote) on the work surface to capture minor dust.

-

Pre-weighing: Use an anti-static gun if the powder is static-prone to prevent "flying" particles.

-

-

Weighing:

-

Keep the balance inside the hood if possible.

-

If the balance is outside, weigh into a tared vial with a cap. Open the stock bottle only inside the hood, transfer roughly, cap tightly, then move to the balance.

-

-

Solubilization:

-

Add solvent (DMSO/Ethanol) slowly down the side of the vial.

-

Vortex with the cap sealed.

-

Caution: Once dissolved, the chemical is more dangerous (skin absorption). Treat the vial exterior as potentially contaminated.

-

Emergency Response & Disposal

Spill Response Workflow

In the event of a spill, immediate action minimizes exposure.

Caption: Operational workflow for containing and cleaning dry vs. liquid spills.

Disposal (Waste Management)

-

Solid Waste: Dispose of contaminated gloves, weighing boats, and paper towels in a Hazardous Solid Waste container. Label as "Toxic/Irritant Solid."

-

Liquid Waste: Collect in a dedicated "Organic Solvent Waste" carboy. Ensure the tag lists "N-(2-ethylphenyl)-3-methylbenzamide" specifically.

-

Container Rinsing: Triple rinse empty vials with ethanol before disposing of the glass in a sharps container (or chemically contaminated glass bin).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 723558, N-(2-ethylphenyl)-3-methylbenzamide. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Guidance on the compilation of safety data sheets. (General guidelines for Benzamide derivatives). Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

Sources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。